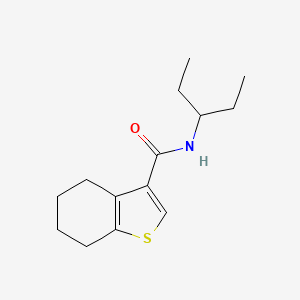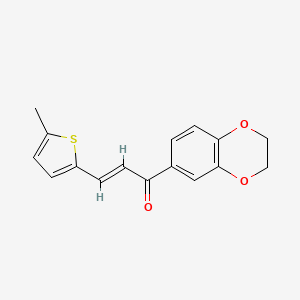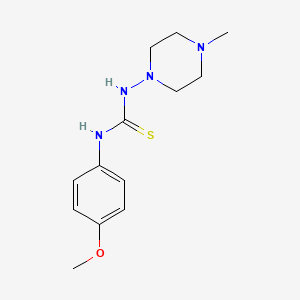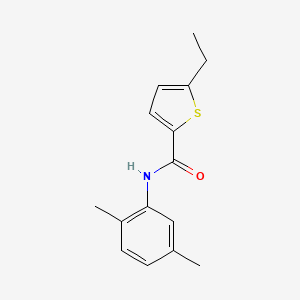
4-(1H-indol-3-yl)-N-1,3-thiazol-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 4-(1H-indol-3-yl)-N-1,3-thiazol-2-ylbutanamide involves multi-step reactions that include cyclization, substitution, and condensation reactions. Techniques such as microwave-assisted synthesis have been employed for the efficient preparation of indole-thiazole derivatives, demonstrating the effectiveness of modern synthetic methods in enhancing reaction rates and yields (Gomha & Riyadh, 2011). Another approach involves the use of continuous flow synthesis for the rapid and high-yield production of indol-3-yl-thiazole derivatives, highlighting the advancements in automation and efficiency in chemical synthesis (Pagano, Heil, & Cosford, 2012).
Molecular Structure Analysis
The molecular structure of compounds like this compound has been studied using various spectroscopic techniques, including NMR, IR, and MS, alongside computational methods like DFT calculations. These studies provide insights into the electronic, geometric, and vibrational properties of the molecules, aiding in the elucidation of their structural characteristics and reactivity profiles (Akram et al., 2019).
Direcciones Futuras
Given the wide range of biological activities exhibited by indole and thiazole derivatives, “4-(1H-indol-3-yl)-N-1,3-thiazol-2-ylbutanamide” could be a potential candidate for further study in drug discovery and development . Future research could focus on synthesizing this compound and studying its biological activity.
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(18-15-16-8-9-20-15)7-3-4-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,8-10,17H,3-4,7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVKVVRRHFKRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813987.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)


![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)





![N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5814050.png)

![4-methyl-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5814066.png)